molecular formula C7H9NO2S B2952234 2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid CAS No. 1784014-37-4

2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid

Cat. No.: B2952234
CAS No.: 1784014-37-4
M. Wt: 171.21
InChI Key: IFWHMXGTVAEOFM-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid ( 1784014-37-4) is a high-purity chemical compound supplied for research and development purposes. This organosulfur molecule features a thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous bioactive molecules . With the molecular formula C 7 H 9 NO 2 S and a molecular weight of 171.22 g/mol, this compound serves as a valuable building block in organic synthesis and pharmaceutical development . The structural core of this compound—the thiazole ring—is integral to many investigational and approved drugs, particularly in oncology, due to its ability to interact with key biological targets . Researchers utilize such thiazole-containing propanoic acid derivatives as key intermediates in the synthesis of novel molecules for biological screening. Recent scientific literature highlights that novel polysubstituted thiazole derivatives demonstrate promising structure-dependent antiproliferative properties, with some compounds identified as potential scaffolds for developing novel anticancer candidates targeting mechanisms such as SIRT2 and EGFR . This compound is intended for research and further manufacturing use only, and is not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(1,2-thiazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-4-8-11-5/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWHMXGTVAEOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784014-37-4
Record name 2-methyl-2-(1,2-thiazol-5-yl)propanoic acid
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Preparation Methods

The synthesis of 2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid typically involves the reaction of 2-methyl-2-bromopropanoic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules . These interactions can modulate signaling pathways and metabolic processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-2-(1,2-oxazol-5-yl)propanoic Acid

  • Structural Difference : Replaces the thiazole sulfur atom with oxygen, forming an oxazole ring.
  • Reduced metabolic stability in biological systems due to the absence of sulfur, which often enhances resistance to oxidative degradation .
  • Molecular Data: Property Value Molecular Formula C₉H₁₀BrNO₂ CAS Number 1454928-83-6 Molecular Weight 244.09 g/mol

5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid (Compound 26)

  • Structural Difference: Features a longer pentanoic acid chain and a phenylacetamido substituent on the thiazole ring.
  • Implications :
    • Increased lipophilicity due to the phenyl group, likely enhancing membrane permeability but reducing aqueous solubility.
    • The extended alkyl chain may improve binding to hydrophobic pockets in target proteins, as seen in analogs with anti-inflammatory or enzyme-inhibitory activity .
  • Synthetic Pathway: Synthesized via ester hydrolysis of ethyl 5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoate, yielding a white crystalline product (91% yield) .

Agrochemical Propanoic Acid Derivatives (e.g., Fluazifop, Haloxyfop)

  • Structural Differences: Fluazifop: Contains a phenoxypropanoic acid backbone with a trifluoromethylpyridinyl substituent. Haloxyfop: Features a chlorinated pyridinyl group.
  • Implications: The trifluoromethyl and chlorine substituents in these herbicides enhance electrophilicity, improving interaction with acetyl-CoA carboxylase in plants. Unlike 2-methyl-2-(1,2-thiazol-5-yl)propanoic acid, these compounds lack heteroaromatic rings, relying on phenoxy groups for target specificity .

Imidazole- and Pyrazole-Based Carboxylic Acids

  • Example : 1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
  • Structural Differences : Pyrazole ring replaces thiazole, with chlorine and isopropyl substituents.
  • Chlorine substituents improve photostability, a critical feature in agrochemicals .

Research Findings and Gaps

  • Pharmacological Potential: Thiazole derivatives are widely explored for antimicrobial, anticancer, and anti-inflammatory properties. The methyl and carboxylic acid groups in this compound may facilitate interactions with enzymes like cyclooxygenase or kinases, though specific studies are lacking .
  • Synthetic Accessibility : The compound’s synthesis likely follows ester hydrolysis routes similar to Compound 26, but optimization for scalability remains unverified .
  • Agrochemical Relevance: Unlike fluazifop or haloxyfop, the absence of halogen or phenoxy groups in the target compound may limit herbicidal activity, suggesting divergent applications .

Biological Activity

2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as a building block for synthesizing various thiazole derivatives, which are known for their diverse chemical properties and biological activities, including antimicrobial and antiviral effects.

The compound features a thiazole ring, which is significant for its ability to participate in hydrogen bonding and π-π interactions. These interactions enhance the binding affinity of the compound to various molecular targets, including enzymes and receptors, thereby modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Thiazole derivatives have been shown to interfere with microbial metabolic pathways, making them potential candidates for developing new antimicrobial agents. In vitro studies have demonstrated that certain thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/mL)Activity Against
This compoundTBDVarious bacterial strains
Other thiazole derivativesVariesE. coli, S. aureus

Enzyme Inhibition

Thiazole derivatives, including this compound, have been researched for their potential as enzyme inhibitors. Studies have shown that they can inhibit key enzymes involved in various metabolic pathways, making them promising candidates for drug development targeting diseases such as cancer and bacterial infections .

Case Study: Inhibition of HSET
A notable study revealed that related thiazole compounds could inhibit HSET (KIFC1), a protein essential for the survival of centrosome-amplified cancer cells. The inhibition led to the induction of multipolar mitotic spindles in treated cells, resulting in cell death . This highlights the potential of thiazole derivatives in cancer therapeutics.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The thiazole ring's ability to form hydrogen bonds enhances its binding affinity to target proteins, which can lead to altered enzymatic activity or receptor signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and antimicrobial actions.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of thiazole derivatives. For instance, modifications to the thiazole ring or substituents on the propanoic acid moiety significantly affect biological activity. Compounds with specific substitutions exhibited enhanced potency against targeted enzymes or microbial strains .

Table 2: Structure-Activity Relationships (SAR) Observations

ModificationEffect on Activity
Methyl group on thiazoleIncreased potency
Lengthening alkyl chainReduced activity
Aromatic substitutionsVariable effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. For example, describes a protocol using acetonitrile/chloroform solvent systems, benzyl bromide for protection, and Deoxo-Fluor for fluorination. Purity (>95%) is achieved via silica gel flash column chromatography (FCC) and confirmed by HPLC .
  • Key Steps :

  • Protection of the carboxylic acid group using benzyl bromide.
  • Purification via FCC with eluents optimized for polarity.
  • Final deprotection and characterization by 1^1H NMR and LC-MS.

Q. How can the structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectral techniques:

  • 1^1H NMR : Look for signals corresponding to the thiazole proton (δ ~7.16 ppm) and methyl groups (δ ~1.50–1.56 ppm), as seen in .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 200.2).
  • FT-IR : Verify carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and thiazole C=N/C-S stretches (1650–1450 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the thiazole ring (e.g., halogens, alkyl groups) or the propanoic acid backbone (e.g., esters, amides) to alter hydrophobicity or electronic effects.
  • Biological Assays : Test derivatives against target enzymes (e.g., microbial dihydrofolate reductase) using enzyme inhibition assays, as in , where bis(thiazol-5-yl) derivatives showed antimicrobial activity .
    • Example SAR Table :
DerivativeR-GroupIC50_{50} (µM)
ParentH25.3
ChloroCl12.7
MethylCH3_318.9

Q. How can researchers address discrepancies in spectral data interpretation for novel derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., used DMSO-d6_6 to assign thiazole protons ).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms.
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What experimental strategies mitigate stability issues of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Optimization : Store at pH 4–6 to prevent carboxylic acid deprotonation and aggregation.
  • Lyophilization : Stabilize the compound as a lyophilized powder ( used controlled evaporation under nitrogen ).
  • Excipient Screening : Use cyclodextrins or PEG-based matrices to enhance solubility and shelf life.

Data Contradiction Analysis

Q. How should conflicting bioactivity results between similar derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Re-test compounds across a wider concentration range (e.g., 0.1–100 µM) to confirm IC50_{50} values.
  • Assay Reproducibility : Validate results in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing ).
  • Meta-Analysis : Compare data across studies (e.g., vs. 7) to identify trends in substituent effects .

Synthesis Optimization Table

StepReagents/ConditionsYieldReference
Thiazole FormationHantzsch thiazole synthesis, RT, 24h75–85%
Carboxylic Acid ProtectionBenzyl bromide, K2_2CO3_3, DMF90%
DeprotectionH2_2/Pd-C, EtOAc95%

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